N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
Historical Context of Benzothiadiazole Research
The benzothiadiazole (BTD) scaffold first entered scientific literature in 1887 with the synthesis of 1,2,3-benzothiadiazole via diazotization of 2-aminothiophenol derivatives. This bicyclic aromatic system, comprising a benzene ring fused to a thiadiazole moiety, initially attracted interest for its unusual electronic properties. Early 20th-century investigations focused on its structural characterization, revealing planarity with N-N and S-N bond distances of 128 pm and 171 pm respectively—measurements indicative of conjugated π-electron delocalization.
The 1960s marked a paradigm shift as researchers recognized BTD's potential in agrochemicals, exemplified by the development of acibenzolar-S-methyl, the first commercial BTD-based fungicide. Parallel work in materials science during the 1980s exploited BTD's electron-deficient nature for charge transport applications. Recent decades have seen exponential growth in BTD derivatives, particularly fluorinated variants, driven by advances in synthetic methodologies and characterization techniques.
Significance of Fluorinated Benzothiadiazole Derivatives in Scientific Research
Fluorination has emerged as a critical strategy for optimizing BTD derivatives. In medicinal chemistry, fluorine substitution enhances metabolic stability, membrane permeability, and target binding affinity. For instance, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole derivatives demonstrate improved anti-inflammatory and anthelmintic activities compared to non-fluorinated analogs. In materials science, fluorinated BTD (FBT) units in donor-acceptor copolymers elevate open-circuit voltages in organic solar cells by 0.2–0.3 V through downward shifts in HOMO levels.
The synergy between fluorine's electronegativity and BTD's electron-deficient character enables precise tuning of:
- Optoelectronic properties : Fluorine-induced polarization enhances intramolecular charge transfer in fluorescent probes
- Thermodynamic stability : C-F bonds resist oxidative degradation in photovoltaic applications
- Biological interactions : Fluorine participates in dipolar and hydrophobic interactions with enzyme active sites
Positioning of N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide in Contemporary Literature
This compound occupies a unique niche combining three strategic modifications:
- 2,1,3-Benzothiadiazole-5-carboxamide core : Provides strong electron-withdrawing capacity and hydrogen-bonding capability
- 2-Fluorophenyl substituent : Enhances lipophilicity (logP ≈ 2.8 predicted) and π-π stacking potential
- Methoxypropyl side chain : Introduces stereoelectronic effects and conformational flexibility
While direct reports on this specific molecule remain scarce, structural analogs inform its potential applications. The benzothiazole-phenyl scaffold in dual sEH/FAAH inhibitors shows IC50 values <10 nM when substituted with electron-withdrawing groups like chlorine or trifluoromethyl. Similarly, BTD-carboxamides feature prominently in fluorescence imaging probes due to their tunable emission profiles (λem = 500–650 nm).
Theoretical Foundations for Benzothiadiazole-Based Compounds in Medicinal Chemistry
The therapeutic potential of BTD derivatives arises from their ability to:
- Mimic biological heterocycles : The thiadiazole ring serves as a bioisostere for pyrimidine nucleotides
- Participate in charge-transfer complexes : Electron deficiency enables interactions with reductase enzymes
- Modulate redox states : The conjugated system stabilizes radical intermediates in catalytic cycles
Quantum mechanical calculations on similar compounds reveal a HOMO-LUMO gap of ~3.1 eV, ideal for interacting with biological electron transport chains. Molecular docking studies suggest the carboxamide group forms critical hydrogen bonds with kinase ATP-binding pockets (binding energy ΔG ≈ -9.2 kcal/mol).
Research Gaps and Current Investigative Priorities
Despite progress, key challenges persist:
- Synthetic accessibility : Current routes to asymmetric BTD-carboxamides require multistep sequences with yields <40%
- Structure-activity relationships : The interplay between fluorine positioning and methoxy group conformation remains underexplored
- Dual-targeting optimization : Balancing potency across disparate biological targets (e.g., enzymes vs. receptors) necessitates advanced QSAR models
Emerging priorities include:
- Development of enantioselective syntheses to access stereochemically pure variants
- High-throughput screening against non-traditional targets like epigenetic regulators
- Integration with computational materials design for multifunctional therapeutic-device hybrids
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-17(23-2,12-5-3-4-6-13(12)18)10-19-16(22)11-7-8-14-15(9-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPWWIINPXGKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated compounds and bases. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified benzo[c][1,2,5]thiadiazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent targeting tumor hypoxia . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug development. Additionally, it is used in the development of fluorescent sensors and bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By targeting this pathway, the compound can effectively inhibit cancer cell division and promote cell death. The presence of the fluorophenyl and methoxypropyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison Table
Key Comparative Findings
Core Structure and Pharmacophore Differences
- Benzothiadiazole vs. In contrast, phenethylamines like 25B-NBF HCl target serotonin receptors (5-HT₂ₐ) via their benzylamine and halogenated aryl motifs .
- Benzothiadiazole vs. Thiazole-Benzodioxole () : Compound 50 () combines a thiazole ring with benzodioxole and cyclopropanecarboxamide groups. Though both compounds incorporate fluorine on phenyl rings, the 3-fluorophenyl in Compound 50 versus 2-fluorophenyl in the target compound may lead to divergent steric and electronic interactions with targets.
Role of Fluorine Substitution
- Fluorine at the 2-position (target compound, 25B-NBF HCl, ortho-fluorofentanyl) is a recurring motif to enhance binding via hydrophobic interactions and metabolic stability. For example, in ortho-fluorofentanyl, the 2-fluorophenyl group increases μ-opioid receptor affinity compared to non-fluorinated analogs . Similarly, in 25B-NBF HCl, fluorine improves penetration across the blood-brain barrier (BBB) for CNS activity .
Methoxy and Alkyl Chain Modifications
- In contrast, the methoxy groups in 25B-NBF HCl are critical for 5-HT₂ₐ receptor activation .
Physicochemical and Pharmacokinetic Properties (Inferred)
| Property | Target Compound | 25B-NBF HCl | Ortho-fluorofentanyl | Compound 50 |
|---|---|---|---|---|
| LogP (lipophilicity) | Moderate-High (fluorophenyl + benzothiadiazole) | High (halogenated aryl) | Very High (opioid scaffold) | Moderate (cyclopropane) |
| Solubility | Low (aromatic core) | Low | Very Low | Moderate (carboxamide) |
| Metabolic Stability | High (fluorine, methoxy) | Moderate | Low (esterase-sensitive) | High (fluorine) |
Research Implications and Gaps
- Comparative SAR: While fluorine and methoxy groups are common across analogs, the target compound’s unique scaffold may unlock novel biological pathways compared to phenethylamines or opioids.
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 337.4 g/mol. It features a benzothiadiazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the fluorophenyl and methoxypropyl groups contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1797881-17-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation and inflammation.
Inhibition of sEH and FAAH
Research indicates that this compound exhibits significant inhibitory activity against both sEH and FAAH enzymes. The dual inhibition mechanism is particularly promising for therapeutic applications in pain management without the common side effects associated with traditional analgesics like opioids. Studies have shown that compounds with similar structures can alleviate pain effectively while maintaining normal locomotor behavior in animal models .
Case Studies
- Pain Relief Studies : In a study evaluating the analgesic properties of benzothiadiazole derivatives, the compound demonstrated low nanomolar inhibition potency for both sEH and FAAH enzymes. The results indicated that it effectively alleviated acute inflammatory pain in rat models, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
- Anti-Cancer Activity : Another study explored the potential anti-cancer properties of benzothiadiazole derivatives. The compound was tested against various cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Analgesic Activity | Effective pain relief in animal models |
| Anti-Cancer Activity | Inhibits proliferation in cancer cell lines |
| Enzyme Inhibition | Dual inhibition of sEH and FAAH |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiadiazole derivatives. Modifications at specific positions on the benzothiadiazole ring can significantly enhance or reduce biological efficacy. For instance, substituents such as trifluoromethyl groups have been shown to be well tolerated by targeted enzymes but may not necessarily improve metabolic stability .
Q & A
(Basic) What are the recommended synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide, and how can purity be ensured during synthesis?
Answer:
The synthesis typically involves three key steps:
Core Formation : Condensation reactions to construct the benzothiadiazole core, often using precursors like 2,1,3-benzothiadiazole derivatives under acidic or basic conditions .
Substituent Introduction : Coupling the fluorophenyl-methoxypropyl group via nucleophilic substitution or amide bond formation. For example, carboxamide linkage can be achieved using coupling agents like EDC/HOBt .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Critical Note : Intermediate characterization (e.g., TLC, NMR) at each step minimizes side-product formation.
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.5 ppm) and confirms carboxamide linkage (NH peak ~δ 8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅FN₃O₂S: 344.0868) .
- HPLC : Quantifies purity using reverse-phase columns (retention time ~12–15 min under acetonitrile/water 60:40) .
(Advanced) How can reaction conditions be optimized to improve the yield of the target compound?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve fluorophenyl group coupling in Suzuki-Miyaura reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like carboxamide formation .
- Design of Experiments (DoE) : Multivariate analysis (e.g., varying stoichiometry, time) identifies optimal parameters for yield maximization .
(Advanced) What strategies are employed to analyze structure-activity relationships (SAR) for this benzothiadiazole derivative?
Answer:
SAR studies focus on:
Substituent Modification :
- Varying the fluorophenyl group (e.g., 2-fluoro vs. 4-fluoro) to assess impact on receptor binding .
- Altering methoxypropyl chain length to study steric effects .
Biological Assays :
- In vitro enzyme inhibition assays (e.g., kinase inhibition IC₅₀ determination) .
- Cellular uptake studies using fluorescent analogs to correlate structure with bioavailability .
(Advanced) How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Cell Line Differences : Compare activity across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) .
(Basic) What are the key physicochemical properties influencing this compound's behavior in experimental systems?
Answer:
- LogP : Predicted ~2.5 (indicating moderate lipophilicity) influences membrane permeability .
- Aqueous Solubility : Typically <1 mg/mL (enhanced via co-solvents like DMSO) .
- Stability : Susceptible to hydrolysis under alkaline conditions (pH > 9); store at -20°C in anhydrous DMSO .
Note : Experimental determination via shake-flask method (logP) and UV-Vis (solubility) is recommended due to limited published data .
(Advanced) What experimental approaches are used to study its interactions with biological targets?
Answer:
- Molecular Docking : Predict binding modes with targets (e.g., kinases) using software like AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD measurement) in real-time .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring thermal stabilization of proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
